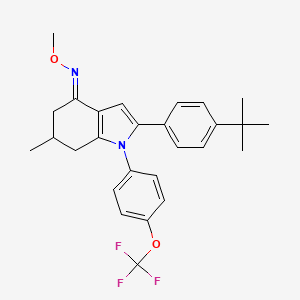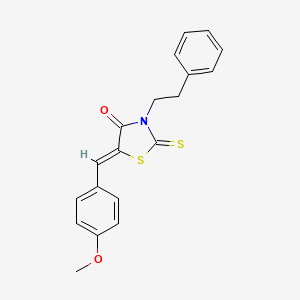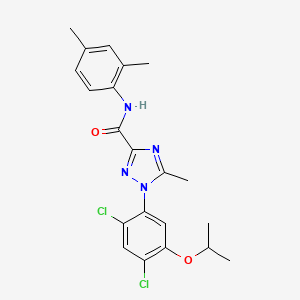![molecular formula C19H17FN2O3S2 B2675031 N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226458-17-8](/img/structure/B2675031.png)
N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an amide group (-CONH2), a phenylsulfonyl group (a phenyl ring attached to a sulfonyl group), and a 2-fluorobenzyl group (a benzyl group with a fluorine atom at the 2-position) .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .科学的研究の応用
Fluorinated Derivatives for pH Measurement
Fluorinated derivatives, including those related to N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide, have been used to develop pH-sensitive probes. These compounds exhibit minimal affinity for other ions at physiological levels, indicating potential utility in intracellular pH measurement and imaging applications (Rhee, Levy, & London, 1995).
Antimalarial Activity
Benzothiophene derivatives, closely related to the mentioned compound, have shown potent activity against Plasmodium falciparum, the causative agent of malaria. Specifically, bromo-benzothiophene carboxamide derivatives were identified as strong inhibitors of Plasmodium enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the parasite, highlighting their potential in antimalarial drug development (Banerjee et al., 2011).
NMR Spectroscopy in Drug Discovery
19F-NMR spectroscopy has been employed extensively in drug discovery programs, including studies on derivatives of this compound. This technique supports the selection of candidates for further development by elucidating the metabolic fate and excretion of compounds, thereby facilitating the identification of potent inhibitors for various diseases (Monteagudo et al., 2007).
Aldose Reductase Inhibitors with Antioxidant Activity
Studies on substituted benzenesulfonamides, related to the chemical structure of interest, have demonstrated significant in vitro activity as aldose reductase inhibitors. These compounds are pertinent to the management of long-term diabetic complications due to their potential in inhibiting aldose reductase activity and exhibiting potent antioxidant properties (Alexiou & Demopoulos, 2010).
Novel Insecticides
The unique chemical structure of compounds like flubendiamide, which shares structural features with this compound, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. Such compounds are anticipated to have novel modes of action and are considered safe for non-target organisms, making them suitable for integrated pest management programs (Tohnishi et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-22(27(24,25)15-8-3-2-4-9-15)17-11-12-26-18(17)19(23)21-13-14-7-5-6-10-16(14)20/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIOZKYCVOQLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)
![2-Benzyl-1-[(3-ethoxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674949.png)

![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)
![2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide](/img/structure/B2674956.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674961.png)



![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2674968.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2674970.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid hydrochloride](/img/structure/B2674971.png)